![molecular formula C8H9N5O2 B1281486 5-氨基-1,3-二甲基-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮 CAS No. 70371-55-0](/img/structure/B1281486.png)

5-氨基-1,3-二甲基-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮

描述

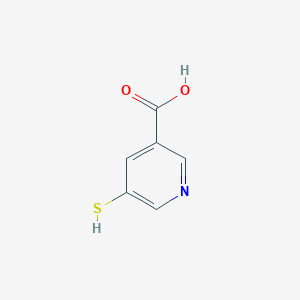

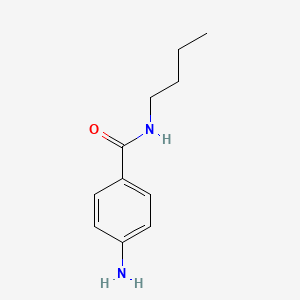

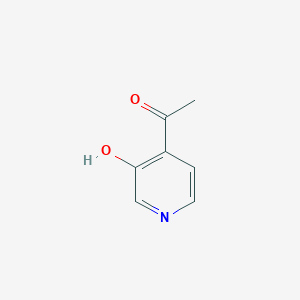

5-Amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione consists of two fused pyrimidine rings . Each ring contains two nitrogen atoms, and there may be a single nitrogen atom at the ring junction .科学研究应用

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its structural similarity to nucleobases, which are the building blocks of DNA and RNA. It serves as a potential scaffold for designing novel drugs that can interact with nucleic acids or proteins. For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes like kinases, which are crucial in signaling pathways related to cancer and other diseases .

Material Science

In material science, the compound’s unique structure allows it to be used as a precursor for creating new polymeric materials. These materials could have applications in creating novel coatings, adhesives, or even as components in electronic devices due to their potential conductive properties.

Analytical Chemistry

The compound’s derivatives can be used as standards or reagents in analytical chemistry techniques such as HPLC, LC-MS, and UPLC. Their unique spectral properties allow for the precise quantification and identification of substances in complex mixtures .

Biological Studies

In biological studies, this compound is used to understand the biochemistry of nucleic acids. It can act as an analog to study the mutagenic effects or the replication processes of DNA and RNA, providing insights into genetic diseases and potential therapies .

Chemical Synthesis

It serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents allows for the construction of diverse molecular architectures, which are valuable in developing new chemical entities for further research .

Enzyme Mechanism Elucidation

The compound is used to investigate the mechanisms of enzyme action. By acting as a substrate or inhibitor analog, it helps in mapping the active sites and understanding the catalytic processes of enzymes, which is fundamental in designing enzyme inhibitors .

Regioselective Amination Studies

This compound is significant in the study of regioselective amination, which is a critical reaction in organic synthesis. It provides insights into how different substituents affect the selectivity of amination reactions, which is essential for the synthesis of targeted molecules with specific functional groups .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are investigated for their therapeutic potential. They are screened for activity against various diseases, including cancer, viral infections, and metabolic disorders, to find new treatments .

属性

IUPAC Name |

5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHLHHGAZAMWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500219 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |

CAS RN |

70371-55-0 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)